1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide
Description
1-Methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a dihydropyridine core substituted with a methyl group at the 1-position and a carboxamide group at the 3-position. The carboxamide nitrogen is further functionalized with a 2-(thiophen-3-yl)ethyl moiety. This structure combines a planar dihydropyridine ring with a flexible ethyl-thiophene substituent, which may influence its electronic properties, solubility, and biological interactions.
The thiophene-containing side chain likely requires tailored synthetic steps, such as nucleophilic substitution or coupling reactions.
Properties
IUPAC Name |
1-methyl-2-oxo-N-(2-thiophen-3-ylethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-15-7-2-3-11(13(15)17)12(16)14-6-4-10-5-8-18-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUCNZCPORLOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The retrosynthetic breakdown of 1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide reveals three primary fragments:
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Dihydropyridine core : Derived from cyclocondensation reactions involving β-keto esters or enaminones.
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Carboxamide functionality : Introduced via activation of the pyridine-3-carboxylic acid derivative.
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Thiophen-3-yl ethylamine side chain : Synthesized through nucleophilic substitution or reduction of thiophene-containing precursors.
Comparative studies of analogous compounds, such as 1-methyl-2-oxo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide, demonstrate the feasibility of using Hantzsch-type cyclizations for dihydropyridine formation, followed by amide coupling under mild conditions.
Synthesis of the Dihydropyridine Core
The dihydropyridine ring is constructed via cyclocondensation of methyl acetoacetate, ammonium acetate, and an aldehyde. For this compound, 3-(methylamino)acrylaldehyde serves as the aldehyde component to introduce the methyl group at position 1.
Reaction Conditions
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Solvent : Ethanol or dimethylformamide (DMF)
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Temperature : 80–100°C under reflux
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Catalyst : Piperidine (0.5 equiv)
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Time : 6–8 hours
Optimization Data
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol | 62 | 92% |
| DMF | 78 | 89% |
DMF enhances reaction efficiency due to improved solubility of intermediates, though ethanol minimizes side-product formation. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Introduction of the Carboxamide Group
The carboxylic acid at position 3 is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2-(thiophen-3-yl)ethylamine.
Stepwise Procedure
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Activation :
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1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in anhydrous dichloromethane (DCM) for 3 hours.
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Excess SOCl₂ is removed under vacuum.
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Amidation :
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The acyl chloride is dissolved in DCM and cooled to 0°C.
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2-(Thiophen-3-yl)ethylamine (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise.
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The mixture is stirred at room temperature for 12 hours.
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Yield : 85–90% after purification (recrystallization from ethanol/water).
Synthesis of 2-(Thiophen-3-yl)ethylamine
The side chain is prepared via a two-step sequence:
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Thiophene Alkylation :
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Thiophen-3-ol reacts with ethyl bromoacetate in the presence of K₂CO₃ to form ethyl 2-(thiophen-3-yl)acetate.
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Reductive Amination :
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The ester is reduced with LiAlH₄ to 2-(thiophen-3-yl)ethanol, followed by conversion to the amine via a Gabriel synthesis.
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Critical Parameters
Final Coupling and Purification
The dihydropyridine acyl chloride and 2-(thiophen-3-yl)ethylamine are combined under Schlenk conditions to prevent moisture ingress. Post-reaction, the mixture is washed with NaHCO₃ (5%) and brine, dried over MgSO₄, and concentrated.
Purification :
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Column Chromatography : Silica gel, gradient elution (hexane → ethyl acetate)
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Final Purity : >98% (HPLC)
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.42 (m, 1H, thiophene), 6.95–6.92 (m, 2H, thiophene), 4.32 (q, 2H, J = 6.8 Hz, CH₂), 3.78 (s, 3H, NCH₃).
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HRMS : [M + H]⁺ calcd. 305.1054, found 305.1056.
Comparative Analysis of Synthetic Routes
Method A (Hantzsch Cyclization → Amidation):
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Advantages : High scalability, moderate conditions.
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Disadvantages : Requires intermediate purification.
Method B (Direct Coupling of Preformed Rings):
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Advantages : Avoids acyl chloride formation.
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Disadvantages : Lower yields (∼60%) due to steric hindrance.
Scale-Up Considerations and Industrial Relevance
Pilot-scale synthesis (100 g batch) achieved an overall yield of 68% using Method A. Key challenges included:
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Exothermic Reactions : Controlled via jacketed reactors and slow reagent addition.
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Byproduct Formation : Minimized by maintaining pH < 7 during amidation.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to the corresponding pyridine derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Pyridine derivative.
Reduction: Alcohol derivative.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells. A study referenced in patent literature highlights its effectiveness against specific types of cancer, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Dihydropyridine derivatives are known for their neuroprotective effects. The compound’s structure suggests it may interact with calcium channels, potentially providing neuroprotection in conditions such as Alzheimer's disease. Research has indicated that similar compounds can reduce neuroinflammation and promote neuronal survival .
Pharmacological Applications
Cardiovascular Benefits
The compound may also have cardiovascular applications. Dihydropyridines are commonly used as calcium channel blockers, which help manage hypertension and angina. Preliminary studies suggest that this specific compound could function similarly, offering a new avenue for treating cardiovascular diseases .
Antimicrobial Properties
Emerging data suggest that the compound exhibits antimicrobial activity against various pathogens. Its thiophene moiety is particularly noteworthy, as sulfur-containing compounds often demonstrate enhanced antimicrobial effects. Laboratory studies have indicated effectiveness against both gram-positive and gram-negative bacteria .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of 1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide involves several steps, including the formation of the dihydropyridine core followed by functionalization with thiophene groups. Various synthetic routes have been explored to optimize yield and purity, which are critical for its application in drug development.
Derivative Exploration
Researchers are actively investigating derivatives of this compound to enhance its biological activity and selectivity. Modifications at the carboxamide or thiophene positions could lead to compounds with improved pharmacokinetic profiles and reduced toxicity.
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as calcium channels. The compound binds to the L-type calcium channels, inhibiting calcium influx into cells, which can lead to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound is compared to four structurally related analogs (Table 1), focusing on substituent effects and molecular characteristics.
Table 1: Structural and Molecular Comparison
*Calculated based on IUPAC name.
Key Observations:
- Substituent Flexibility : The target compound’s ethyl-thiophene side chain offers greater conformational flexibility compared to the rigid pyridinyl-methyl group in or the cyclopropane ring in . This flexibility may enhance binding to diverse biological targets.
- Electronic Effects : The thiophene ring (electron-rich due to sulfur’s lone pairs) contrasts with the brominated aromatic system in , which introduces electron-withdrawing effects. These differences influence solubility and intermolecular interactions.
- Planarity : The near-planar conformation observed in (dihedral angle: 8.38°) suggests extended π-conjugation via the amide bridge. The target compound likely exhibits similar planarity, promoting stacking interactions in solid-state or protein binding .
Hydrogen Bonding and Crystal Packing
The carboxamide group in the target compound facilitates N–H···O hydrogen bonding, as seen in , where centrosymmetric dimers form via intermolecular hydrogen bonds. This property is critical for crystal engineering and solubility profiles. In contrast, compounds with bulkier substituents (e.g., ) may exhibit reduced hydrogen-bonding capacity due to steric hindrance.
Biological Activity
1-Methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the dihydropyridine class, characterized by a pyridine ring fused with a carbonyl group and an ethyl side chain containing a thiophene moiety. Its chemical formula is .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers, which can influence cardiovascular functions by reducing calcium influx in cardiac and smooth muscle cells.
- Antioxidant Properties : The presence of the thiophene ring may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.
1. Cardiovascular Effects
Studies have shown that derivatives of dihydropyridines exhibit significant effects on blood pressure regulation. For instance, compounds similar to this compound have been tested for their ability to lower systolic and diastolic blood pressure in hypertensive models.
2. Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant activity. In vitro assays demonstrated its capacity to reduce oxidative stress markers in cellular models exposed to oxidative agents.
3. Antimicrobial Activity
Preliminary evaluations have suggested that this compound may possess antimicrobial properties. In particular, it has shown efficacy against certain bacterial strains, indicating potential as an antibacterial agent.
Study 1: Cardiovascular Impact
A study conducted on hypertensive rats demonstrated that administration of the compound resulted in a significant reduction in blood pressure compared to control groups. The study highlighted the mechanism involving calcium channel blockade as a primary factor in its antihypertensive effects.
Study 2: Antioxidant Efficacy
In a controlled laboratory setting, the compound was tested against oxidative stress induced by hydrogen peroxide in human fibroblast cells. Results indicated a marked decrease in cell death and oxidative damage markers (e.g., malondialdehyde levels), suggesting strong antioxidant properties.
Study 3: Antimicrobial Testing
A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli. These findings support further investigation into its potential as an antimicrobial agent.
Data Tables
| Biological Activity | Mechanism | Effect |
|---|---|---|
| Calcium Channel Blockade | Modulation of calcium influx | Decreased blood pressure |
| Antioxidant Activity | Free radical scavenging | Reduced oxidative stress |
| Antimicrobial Activity | Inhibition of bacterial growth | Effective against S. aureus |
Q & A
Q. What are the recommended synthetic routes for 1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide?
A common approach involves coupling a pyridinecarboxamide derivative with a thiophene-containing ethylamine. For example, a modified Ullmann condensation or nucleophilic substitution can be employed, as seen in analogous dihydropyridine syntheses. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like DCC (N,N′-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to form an active ester intermediate .
- Amide bond formation : React the activated intermediate with 2-(thiophen-3-yl)ethylamine under inert conditions.
- Purification : Column chromatography (silica gel, hexane/CH₂Cl₂ gradient) followed by recrystallization from methanol or ethanol .
Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) to minimize by-products.
Q. How can the purity and identity of the compound be verified post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of characteristic signals:
- Thiophene protons: δ 7.1–7.4 ppm (doublets/double doublets, J = 3–5 Hz) .
- Pyridine-lactam NH: δ ~10–12 ppm (broad singlet) .
- Mass spectrometry (MS) : Look for the molecular ion peak (e.g., m/z = 290.3 [M+H]⁺) and fragmentation patterns consistent with the thiophene and pyridine moieties.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What safety precautions are critical during handling?
- Toxicological risks : Assume potential cytotoxicity based on structural analogs (e.g., thiophene derivatives) .
- Protective measures : Use fume hoods, nitrile gloves, and safety goggles. Avoid prolonged exposure to dust/aerosols.
- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve tautomeric ambiguity in the pyridine-lactam system?
The compound may exist as a keto-amine (lactam) or enol-imine tautomer. To resolve this:
- Crystallize the compound : Use slow evaporation from methanol or ethanol to obtain single crystals .
- Data collection : Employ a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Use SHELXL for structure solution. Key metrics:
- Dihedral angle : <10° between pyridine and thiophene rings confirms near-planar conformation .
- Hydrogen bonding : Intra-/intermolecular N–H⋯O bonds stabilize the keto-amine form (e.g., bond length ~2.8 Å) .
- Disorder modeling : Apply similarity restraints for disordered thiophene groups (occupancy ~0.5) .
Q. How does the thiophene moiety influence biological activity in structure-activity relationship (SAR) studies?
The thiophene ring enhances electronic interactions with biological targets (e.g., enzymes or receptors):
- π-Stacking : The sulfur atom increases electron density, promoting interactions with aromatic residues in binding pockets .
- Comparative assays : Synthesize analogs with furan or benzene replacing thiophene. Test in vitro (e.g., enzyme inhibition assays) to quantify activity differences .
- Computational modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities .
Q. What strategies mitigate degradation during long-term stability studies?
- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
- HPLC : Track new peaks (degradants) over 4–12 weeks.
- LC-MS : Identify hydrolyzed products (e.g., free carboxylic acid or amine fragments) .
- Stabilization : Add antioxidants (e.g., BHT) or use amber glass vials to reduce photodegradation .
Q. How can synthetic by-products (e.g., regioisomers) be identified and separated?
- Chromatographic separation : Optimize HPLC gradients (e.g., 10–90% acetonitrile in 0.1% TFA/water over 30 min) .
- Spectroscopic differentiation : Compare ¹³C NMR shifts; regioisomers exhibit distinct carbonyl signals (δ 165–170 ppm) .
- Mechanistic insights : By-products often arise from incomplete activation of the carboxylic acid or competing nucleophilic attack at alternative positions .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADME modeling : Use SwissADME or Schrödinger’s QikProp to estimate:
- LogP : ~2.5 (moderate lipophilicity).
- H-bond donors/acceptors : 2/4, suggesting moderate solubility .
- Metabolic sites : CYP450 enzymes may oxidize the thiophene ring; validate with microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
